2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a 4-methylphenyl group and a 2-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The 4-methylphenyl and 2-(methylsulfanyl)phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong acids or bases as catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways involved in disease progression. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one .
- (2,4-dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone .
- [2-(methylsulfanyl)phenyl]methanol .
Uniqueness
2-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a quinoline core with both 4-methylphenyl and 2-(methylsulfanyl)phenyl groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C24H20N2OS |
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Molecular Weight |
384.5g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-(2-methylsulfanylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2OS/c1-16-11-13-17(14-12-16)22-15-19(18-7-3-4-8-20(18)25-22)24(27)26-21-9-5-6-10-23(21)28-2/h3-15H,1-2H3,(H,26,27) |
InChI Key |
IIZIMOIXWFVVQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4SC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
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